2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |

InChI |

InChI=1S/C12H14O3/c1-2-10(12(13)14)8-3-4-11-9(7-8)5-6-15-11/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |

InChI-Schlüssel |

IRWOQWMGLXAPCG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC2=C(C=C1)OCC2)C(=O)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide and Research Roadmap for 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

Foreword: Charting a Course for a Novel Molecular Entity

In the landscape of modern medicinal chemistry, the exploration of novel chemical matter is the cornerstone of innovation. This guide addresses a compound of significant theoretical interest: 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid . As of the date of this publication, this molecule represents a novel entity with no readily available data in the public domain. Therefore, this document serves a dual purpose: it is both an in-depth technical guide based on predictive analysis and established chemical principles, and a research roadmap for its synthesis, characterization, and potential applications. For the researchers, scientists, and drug development professionals to whom this is addressed, the following sections will provide a comprehensive framework for bringing this compound from a theoretical concept to a tangible asset in research and development.

Molecular Architecture and Rationale for Interest

The structure of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid combines two key pharmacophores: the 2,3-dihydro-1-benzofuran core and a chiral 2-arylbutanoic acid side chain. This unique combination suggests a high potential for biological activity.

-

The 2,3-Dihydro-1-benzofuran Scaffold: This heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure provides a well-defined orientation for substituents, facilitating specific interactions with biological targets. Notably, derivatives of this scaffold have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a key target for the treatment of neuropathic pain and inflammatory disorders.[2][3][4][5] Other documented activities include applications in central nervous system (CNS) disorders.[6][7]

-

The 2-Arylbutanoic Acid Moiety: The presence of a carboxylic acid group provides a key interaction point for many biological targets, often forming salt bridges or hydrogen bonds. The alpha-stereocenter introduces chirality, which can lead to stereospecific interactions and improved therapeutic indices. The ethyl group at the alpha position can influence binding affinity and metabolic stability.

The convergence of these two structural motifs in the target molecule makes it a compelling candidate for investigation, particularly in the fields of neuroinflammation, pain management, and other CNS-related pathologies.

Predicted Physicochemical and Pharmacokinetic Properties

In the absence of empirical data, the physicochemical properties of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid can be predicted based on closely related analogs. These predictions are crucial for designing experimental protocols for purification, formulation, and initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening.

| Property | Predicted Value | Rationale / Analog Data |

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Molecular Weight | 206.24 g/mol | - |

| Appearance | White to off-white solid | Based on similar carboxylic acids. |

| Melting Point | 100-120 °C | Analog: 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid has a melting point around this range.[8] |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to the carboxylic acid group and aromatic ring. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Carboxylic acids are generally soluble in polar organic solvents. Solubility in aqueous solutions will be pH-dependent. |

| pKa | 4.5 - 5.5 | Similar to other 2-arylalkanoic acids. Analog: 2-Methylbutanoic acid has a pKa of ~4.8.[9] |

| LogP | ~2.5 - 3.5 | Calculated based on the structure; a moderate lipophilicity is expected. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid can be designed based on established synthetic methodologies for the dihydrobenzofuran core and 2-arylbutanoic acids. The following multi-step synthesis is proposed:

Workflow for the Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

Caption: Proposed two-part synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 5-Allyl-2,3-dihydro-1-benzofuran (Precursor)

-

Friedel-Crafts Acylation:

-

To a stirred solution of 2,3-dihydro-1-benzofuran in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃).

-

Slowly add propionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent.

-

Purify the resulting 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one by column chromatography.

-

-

Reduction of the Ketone:

-

Dissolve the ketone from the previous step in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) in portions.

-

Stir for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure and extract the product to obtain 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol.

-

-

Dehydration to the Allyl Intermediate:

-

Heat the alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid) to effect dehydration.

-

The resulting 5-allyl-2,3-dihydro-1-benzofuran can be purified by distillation or chromatography.

-

Part 2: Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

This step is based on modern carbonylative transformation methods that avoid the use of carbon monoxide gas.[10]

-

Palladium-Catalyzed Carbonylative Hydrocarboxylation:

-

In a reaction vessel, combine 5-allyl-2,3-dihydro-1-benzofuran, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., dppp - 1,3-Bis(diphenylphosphino)propane).

-

Add formic acid, which serves as the carbon monoxide surrogate.

-

Heat the reaction mixture under an inert atmosphere. The reaction conditions (temperature, solvent, and reaction time) will need to be optimized.

-

Upon completion, the reaction mixture is worked up by extraction and the final product, 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid, is purified by crystallization or column chromatography.

-

Potential Biological Applications and Mechanism of Action

The structural features of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid strongly suggest its potential as a modulator of the cannabinoid receptor 2 (CB2).

Hypothesized Signaling Pathway

Caption: Hypothesized CB2 receptor-mediated anti-inflammatory signaling pathway.

CB2 receptor agonists are known to modulate immune cell function and are being actively investigated for the treatment of:

-

Neuropathic Pain: By suppressing microglial activation and neuroinflammation.[3]

-

Inflammatory Disorders: Such as rheumatoid arthritis and inflammatory bowel disease.

-

Fibrosis: By inhibiting the activation of fibrotic cells.

The chiral center in the target molecule will be of critical importance, as biological activity is often enantiomer-specific. It is anticipated that one enantiomer will show significantly higher potency at the CB2 receptor.

Analytical Characterization

A comprehensive analytical workflow will be essential to confirm the structure and purity of the synthesized compound.

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation | Characteristic peaks for the dihydrobenzofuran ring protons and carbons, as well as the butanoic acid side chain. The integration of the proton signals will confirm the proton count. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| FT-IR Spectroscopy | Functional group identification | A broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic peaks for the aromatic and ether functionalities. |

| Chiral HPLC | Enantiomeric separation and purity | Resolution of the two enantiomers, allowing for their isolation and individual characterization. |

| Elemental Analysis | Elemental composition | Confirmation of the percentage of Carbon, Hydrogen, and Oxygen. |

Conclusion and Future Directions

2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid stands as a promising yet unexplored molecule at the intersection of proven pharmacophores. This guide provides a robust framework for its synthesis and initial characterization. The proposed synthetic route is based on reliable and scalable chemical transformations. The predicted properties and potential biological activities, particularly as a CB2 agonist, provide a strong rationale for its development.

Future research should focus on:

-

The successful synthesis and purification of the racemic compound.

-

Chiral separation to isolate the individual enantiomers.

-

In vitro screening to determine its affinity and functional activity at the CB2 receptor and to assess its selectivity against the CB1 receptor.

-

In vivo studies in relevant animal models of pain and inflammation to evaluate its therapeutic potential.

This document is intended to be a living guide, to be updated as empirical data becomes available. The journey from a chemical drawing to a potential therapeutic agent is a challenging one, but for 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid, the path forward is clear and the potential rewards are significant.

References

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link][2][3][4][5]

-

Coaviche-Yoval, F. A., et al. (2023). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link][6]

-

Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link][11]

-

PubChem. (n.d.). 2-Methylbutanoic Acid. pubchem.ncbi.nlm.nih.gov. [Link][9]

-

Wang, X., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(15), 6116-6120. [Link][10]

-

RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. pubs.rsc.org. [Link][7]

-

Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran. patents.google.com. [12]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. umimpact.umt.edu [umimpact.umt.edu]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. 2,3-Dihydro-1-benzofuran-5-propanoic acid | 215057-28-6 [chemicalbook.com]

- 9. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 12. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

physicochemical properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate the molecule's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2] This technical guide provides an in-depth analysis of the core , a molecule featuring a dihydrobenzofuran scaffold of interest in medicinal chemistry.[3][4][5] We present a framework for the experimental determination of its ionization constant (pKa), lipophilicity (logP), and aqueous solubility, grounded in established methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to build a comprehensive ADME profile for this and structurally related compounds.

Introduction: The Pivotal Role of Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm has underscored the necessity of integrating ADME profiling from the earliest stages.[6][7] Investigating terminated projects has revealed that poor pharmacokinetic properties are a primary cause for drug failure during development, often more so than insufficient efficacy.[6] A molecule's intrinsic physicochemical nature—its solubility, lipophilicity, and ionization state—forms the bedrock of its pharmacokinetic behavior.[1][8] These properties are not independent variables but are interconnected factors that must be carefully balanced to achieve a "drug-like" profile.[2][9]

The subject of this guide, 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid, possesses key structural features that warrant detailed physicochemical investigation: a carboxylic acid moiety, which is ionizable, and a dihydrobenzofuran core, which contributes to its overall lipophilicity. Understanding the interplay of these features is paramount for predicting its in vivo fate and optimizing its therapeutic potential.

Molecular Structure and Core Attributes

A precise understanding of the molecule's basic characteristics is the starting point for all subsequent analysis.

-

IUPAC Name: 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

-

Chemical Structure:

(Note: An actual image would be generated here in a real document. For this output, a placeholder is used.)

-

Core Functional Groups:

-

Aromatic Ether (within the dihydrobenzofuran ring)

-

Carboxylic Acid

-

Chiral Center (at the alpha-carbon of the butanoic acid chain)

-

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 222.24 g/mol |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule exists in an equal mixture of its protonated (neutral) and deprotonated (ionized) forms. For a molecule with a carboxylic acid group like 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid, the pKa dictates its charge state across the physiological pH range (e.g., stomach, ~pH 1.5-3.5; intestine, ~pH 6.0-7.4; blood, ~pH 7.4). This charge state profoundly impacts solubility, membrane permeability, and receptor binding. A low pKa value for an acidic compound generally corresponds to better aqueous solubility as it will be ionized at most physiological pHs.[10]

Predicted pKa: Based on the structure, the primary acidic center is the carboxylic acid. The pKa of butanoic acid is approximately 4.82. The dihydrobenzofuran substituent is unlikely to cause a dramatic shift, so the pKa is predicted to be in the 4.5 - 5.0 range .

Experimental Protocol: Spectrophotometric pKa Determination

This method is ideal for compounds possessing a chromophore whose UV-Vis absorbance spectrum changes with ionization state, which is expected for this molecule due to the benzofuran ring system. It is also well-suited for compounds with poor solubility or when only small quantities are available.[10] The process involves measuring absorbance at a specific wavelength across a range of pH values to generate a sigmoidal curve, from which the pKa (the inflection point) can be determined.[11][12]

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of universal buffer solutions covering a pH range from ~2 to ~10.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, constant volume of the compound stock solution to each well containing the different pH buffers. Ensure the final organic solvent concentration is low (e.g., <1%) to avoid affecting the pKa.

-

Spectrophotometric Reading: Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify the wavelength of maximum difference in absorbance between the fully protonated (low pH) and deprotonated (high pH) forms.

-

Plot the absorbance at this wavelength against the pH of the buffers.

-

Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa.[11][12]

-

Caption: Workflow for Spectrophotometric pKa Determination.

Lipophilicity (logP): A Measure of "Fat-Liking"

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of its ADME properties.[1][13] It is commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer at equilibrium.[14]

-

High logP: Indicates good permeability across lipid membranes but may lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[1]

-

Low logP: Suggests good aqueous solubility but potentially poor membrane absorption.

For oral drugs, a logP value of less than 5 is generally considered desirable according to Lipinski's Rule of 5.

Predicted logP: The molecule combines a lipophilic dihydrobenzofuran moiety with a polar carboxylic acid. The logP will be highly pH-dependent. At a pH well below the pKa, the neutral form will dominate, leading to a higher logP. At physiological pH (~7.4), the molecule will be mostly ionized, resulting in a much lower effective partition coefficient (logD). The calculated logP (XLogP3) for the neutral species is estimated to be around 2.5 - 3.5 .

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most widely accepted method for measuring logP.[14] It directly measures the partitioning of the compound between n-octanol and water.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at a pH at least 2 units below the pKa to measure logP of the neutral species) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[15]

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[14]

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug, dissolution in the gastrointestinal fluids is the first step towards absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16][17] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method used for early-stage screening.[16][18]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid state. This "gold standard" measurement is more time-consuming but crucial for lead optimization and formulation development.[17][19]

Experimental Protocol 1: Kinetic Solubility via Turbidimetry

This high-throughput assay determines the point at which a compound precipitates out of solution by measuring light scattering (turbidity).[20]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well clear-bottom plate containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Turbidity Measurement: Use a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to measure the light scattering in each well.[20]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound.[21]

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of the solid compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 1.2, 6.8, and 7.4 to simulate different GI conditions).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][19]

-

Separation of Solid: After incubation, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[22]

-

Result: The measured concentration is the thermodynamic solubility at that specific pH.

Caption: Comparative workflows for Kinetic and Thermodynamic Solubility.

Synthesis and Implications for Drug Development

The predicted physicochemical profile of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid provides a solid foundation for its evaluation as a potential drug candidate.

| Parameter | Predicted Value/Range | Implication for ADME |

| pKa | 4.5 - 5.0 | The compound will be predominantly ionized (>99%) at intestinal and blood pH (7.4), which should enhance its aqueous solubility. Absorption in the acidic environment of the stomach may be higher due to the presence of the neutral form. |

| logP (neutral) | 2.5 - 3.5 | The value is within the "drug-like" range, suggesting a good balance between solubility and membrane permeability. This lipophilicity is sufficient to facilitate passive diffusion across cell membranes without being so high as to cause issues with solubility or rapid metabolism.[23] |

| Solubility | pH-dependent | Due to the acidic pKa, solubility is expected to be low at acidic pH (stomach) and significantly increase at neutral pH (intestine). This pH-dependent solubility is a critical factor for oral formulation design.[17] |

Holistic View:

The physicochemical properties of a drug candidate are not merely a checklist but a holistic profile that guides the entire discovery and development process.[9][24][25] For 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid, the acidic nature combined with a moderate logP suggests a favorable starting point. Experimental validation of these predicted values using the protocols outlined herein is a mandatory next step. Discrepancies between predicted and experimental values will provide crucial insights into intramolecular interactions and guide further structural modifications to optimize the ADME profile and ultimately enhance the probability of clinical success.

References

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

ADME Profiling in Drug Discovery and a New Path Paved on Silica. (2019, May 2). IntechOpen. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]

-

Experimental determination of the logP using the spectrophotometric method. (n.d.). Farmacia. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals. [Link]

-

The impact of early ADME profiling on drug discovery and development strategy. (n.d.). PubMed. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications. [Link]

-

How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [Link]

-

Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]

-

Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. [Link]

-

Predicting ADME properties in drug discovery (Chapter 11). (n.d.). Drug Design. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

What is the role of ADME in drug discovery?. (2023, April 27). Tebubio. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. [Link]

-

The values of LogP determined with experimental (LogPHPTLC) and computational methods. (n.d.). ResearchGate. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Lupine Publishers. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design [cambridge.org]

- 8. raytor.com [raytor.com]

- 9. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulm.edu [ulm.edu]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

- 16. enamine.net [enamine.net]

- 17. evotec.com [evotec.com]

- 18. protocols.io [protocols.io]

- 19. protocols.io [protocols.io]

- 20. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 25. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]

A Technical Guide to the Structural Elucidation of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Molecules incorporating privileged scaffolds like benzofuran are of particular interest due to their widespread occurrence in biologically active natural products and pharmaceuticals.[1][2][3] The title compound, 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid, combines the 2,3-dihydrobenzofuran moiety with a butanoic acid side chain, presenting a chiral center and multiple functionalities that necessitate a rigorous, multi-technique approach for unambiguous structural verification.

This guide provides an in-depth, experience-driven walkthrough of the analytical workflow required to elucidate and confirm the structure of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, thereby creating a self-validating system of analysis.

Chapter 1: The Analytical Strategy

A robust structure elucidation strategy is not a linear path but an integrated process where each piece of data corroborates the others. Our approach begins with low-resolution techniques to identify key functional groups and confirm mass, then progresses to high-resolution nuclear magnetic resonance (NMR) spectroscopy to piece together the molecular skeleton.

Caption: Overall workflow for structure elucidation.

Chapter 2: Mass Spectrometry (MS) - The First Verification

Expertise & Rationale: Mass spectrometry is the initial and most critical step to verify the molecular weight of the synthesized compound. For a molecule with a carboxylic acid, Electrospray Ionization (ESI) in negative mode is often preferred due to the ease of forming the [M-H]⁻ ion. This provides a clear and strong signal for the molecular ion, confirming the elemental composition derived from the synthesis.

Expected Data:

-

Molecular Formula: C₁₂H₁₄O₃

-

Molecular Weight: 206.24 g/mol

-

High-Resolution MS (HRMS): Expected m/z for [M-H]⁻: 205.0865

The fragmentation pattern provides the first clues to the compound's structure. The butanoic acid side chain is prone to specific cleavages.

| Predicted Fragment | Structure of Loss | Expected m/z | Rationale |

| [M-H]⁻ | - | 205.0865 | Parent molecular ion (deprotonated) |

| [M-H - CO₂]⁻ | Loss of Carbon Dioxide | 161.1017 | Characteristic fragmentation of carboxylic acids via decarboxylation.[4][5] |

| [M-H - C₂H₅]⁻ | Loss of Ethyl Radical | 177.0551 | Alpha-cleavage of the alkyl chain. |

| Acylium Ion [C₄H₅O]⁺ | Cleavage at benzylic position | 69.0340 | While less common in negative mode, this fragment is key in positive mode EI-MS.[6] |

This initial data confirms that a compound of the correct mass was synthesized and provides preliminary evidence for the presence of a carboxylic acid group.

Chapter 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage of the dihydrobenzofuran ring.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid (carbonyl)[8] |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| 2960-2850 | C-H stretch | Aliphatic (sp³) |

| 3100-3000 | C-H stretch | Aromatic (sp²) |

The observation of a strong, broad peak around 3000 cm⁻¹ and a sharp, intense peak around 1700 cm⁻¹ is a definitive indicator of the carboxylic acid moiety, validating the MS fragmentation data.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment and connectivity of every hydrogen and carbon atom.[9] A full suite of 1D and 2D NMR experiments is necessary for an unambiguous assignment.[10][11]

¹H NMR - Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H-1 (CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group coupled to H-2. |

| H-2 (CH₂) | ~1.6-1.8 | Multiplet (m) | 2H | Methylene group coupled to H-1 and H-3. |

| H-3 (CH) | ~2.5 | Triplet (t) | 1H | Methine proton alpha to carbonyl, deshielded.[6] |

| H-2' (CH₂) | ~3.2 | Triplet (t) | 2H | Methylene group adjacent to aromatic ring. |

| H-3' (CH₂) | ~4.5 | Triplet (t) | 2H | Methylene group adjacent to ether oxygen, highly deshielded. |

| H-4, H-6, H-7 | ~6.7-7.1 | Multiplets (m) | 3H | Aromatic protons on the benzofuran ring. |

| -COOH | ~11-12 | Broad Singlet (br s) | 1H | Highly deshielded carboxylic acid proton. |

¹³C NMR - The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Label | Predicted Shift (ppm) | Rationale |

| C-1 (CH₃) | ~14 | Aliphatic methyl. |

| C-2 (CH₂) | ~25 | Aliphatic methylene. |

| C-3 (CH) | ~45 | Aliphatic methine alpha to carbonyl. |

| C-2' (CH₂) | ~30 | Aliphatic methylene. |

| C-3' (CH₂) | ~71 | Aliphatic methylene attached to ether oxygen. |

| C-4, C-6, C-7 | ~110-130 | Aromatic CH carbons. |

| C-5, C-3a', C-7a' | ~125-160 | Aromatic quaternary carbons. |

| -COOH | ~180 | Carbonyl carbon of the carboxylic acid, highly deshielded.[6] |

2D NMR - Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

-

Expected Correlations:

-

H-1 ↔ H-2 ↔ H-3 (The butanoic acid spin system)

-

H-2' ↔ H-3' (The dihydrofuran ring spin system)

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure. It shows correlations between protons and carbons over 2-3 bonds, allowing us to connect the isolated spin systems.[12]

-

Key Expected Correlations:

-

H-3 to the -COOH carbon: Confirms the alpha position of the methine.

-

H-3 to aromatic C-5: This is the critical correlation that links the butanoic acid side chain to the benzofuran ring.

-

H-4 to C-5, C-6, and C-7a': Confirms the substitution pattern on the aromatic ring.

-

H-2' to C-3a' and C-7a': Confirms the connectivity within the dihydrofuran ring system.

-

-

Caption: Key 2D NMR correlations for structure confirmation.

Chapter 5: Detailed Experimental Protocols

Trustworthiness: The following protocols are generalized standard procedures. Instrument parameters should always be optimized for the specific sample and spectrometer.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

-

Data Acquisition:

-

Mode: Negative ion mode.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M-H]⁻ ion.

-

MS/MS: Select the [M-H]⁻ ion (m/z 205.1) for collision-induced dissociation (CID) to observe fragment ions.

-

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Apply pressure to the sample with the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Number of Scans: Co-add 16 or 32 scans for a good signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] Transfer to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.[7]

-

Data Acquisition:

-

Tune and shim the spectrometer for the sample.

-

¹H NMR: Acquire a standard 1D proton spectrum (e.g., pulse program zg30). Use 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum (e.g., zgpg30). Use 1024 or more scans with a relaxation delay of 2 seconds.

-

2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs. Optimize spectral widths and acquisition times for the specific sample.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]

-

Integrate ¹H signals and analyze multiplicities and coupling constants.

-

Analyze cross-peaks in 2D spectra to establish correlations.

-

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the structure of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid can be elucidated with a high degree of confidence. The process begins with Mass Spectrometry to confirm the molecular weight, proceeds to Infrared Spectroscopy to identify key functional groups, and culminates in a comprehensive set of 1D and 2D NMR experiments to assemble the complete molecular architecture. Each step provides a layer of validation, ensuring the final proposed structure is supported by a robust and cohesive dataset. For absolute stereochemical assignment of the chiral center at C-3, X-ray crystallography of a suitable crystal or a derivative would be the definitive method.[13][14][15]

References

-

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

-

Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. National Center for Biotechnology Information (PMC). [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. DeepDyve. [Link]

-

Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

-

Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. [Link]

-

Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

-

The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information (PMC). [Link]

-

Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

-

Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

-

Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

GCMS Section 6.12. Whitman College. [Link]

-

FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)... ResearchGate. [Link]

-

An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. ResearchGate. [Link]

-

2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. [Link]

-

Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. ScienceOpen. [Link]

-

Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. MDPI. [Link]

-

Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. GCMS Section 6.12 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orientjchem.org [orientjchem.org]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. mdpi.com [mdpi.com]

Precision Synthesis of 2,3-Dihydro-1-benzofuran Derivatives: A Technical Guide to Catalytic and Photoredox Strategies

Executive Summary & Strategic Context

The 2,3-dihydro-1-benzofuran (coumaran) scaffold is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., (R)-tremetone, fomannoxin) and high-value synthetic pharmaceuticals. In modern drug development, this motif is particularly critical; for instance, the incorporation of a 5-fluoro-2,3-dihydrobenzofuran moiety has been shown to dramatically enhance the potency of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and Embryonic Ectoderm Development (EED) inhibitors in oncology [1].

For decades, the asymmetric construction of the 2,3-dihydrobenzofuran core presented a formidable synthetic challenge. The core difficulty lies in simultaneously controlling the intramolecular C–O bond formation and the stereochemistry at the C-2 and C-3 positions. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction lists. Here, we will dissect the causality behind state-of-the-art transition-metal and photoredox methodologies, providing drug development professionals with the mechanistic logic required to select, optimize, and validate the ideal synthetic route for their specific target molecules.

Mechanistic Logic & Pathway Selection

Selecting a synthetic pathway requires analyzing the electronic and steric demands of your starting materials. The traditional approach relies on transition-metal catalysis (e.g., Pd, Rh) to orchestrate sequential bond formations. However, recent advances in visible-light photoredox catalysis offer a complementary, redox-neutral pathway via highly reactive ortho-quinone methide (o-QM) intermediates.

The decision matrix below outlines the logical flow for selecting a synthetic strategy based on substrate availability and the desired catalytic mechanism.

Logical decision matrix for 2,3-dihydrobenzofuran synthesis pathways.

State-of-the-Art Synthetic Methodologies

Enantioselective Palladium-Catalyzed Heck/Tsuji-Trost Reactions

The "Why": When starting from readily available o-bromophenols and 1,3-dienes, controlling both regioselectivity and enantioselectivity is challenging due to competing β-hydride elimination pathways. The "How": [2] resolved this by employing an electron-rich chiral ligand, TY-Phos. The causality here is strictly steric and electronic: the electron-rich nature of TY-Phos accelerates the initial oxidative addition of the o-bromophenol to the Pd(0) center. Subsequently, the precise steric bulk of the ligand dictates the facial approach of the 1,3-diene during migratory insertion. Instead of undergoing deleterious β-hydride elimination, the intermediate forms a stable Pd-π-allyl complex, which is then trapped intramolecularly by the tethered phenoxide nucleophile (Tsuji-Trost allylation), yielding the chiral 2,3-dihydrobenzofuran with exceptional enantiocontrol.

Palladium-Catalyzed Carboiodination via Iodine Atom Transfer

The "Why": Traditional Heck cyclizations often result in the loss of functional handles (like halogens) that are useful for downstream late-stage functionalization. The "How": [3] developed a highly enantioselective Pd-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. By utilizing the chiral sulfinamide phosphine ligand XuPhos, the Pd(0) catalyst facilitates a carboiodination sequence. The logic of this system is rooted in atom economy; the iodine atom from the starting material is retained in the final product as an alkyl iodide group. This provides a perfect synthetic handle for subsequent cross-coupling or substitution reactions, making it highly attractive for library generation in medicinal chemistry.

Visible-Light Photoredox Generation of ortho-Quinone Methides

The "Why": ortho-Quinone methides (o-QMs) are highly reactive, polarized species that readily undergo cycloadditions to form benzofurans. However, classical generation methods require harsh conditions (high temperatures, strong acids/bases) that destroy sensitive functional groups. The "How": [4] bypassed these limitations using a visible-light photoredox-catalyzed, carbon radical-mediated strategy. By matching the redox potential of a Ru(bpy)₃Cl₂ photocatalyst with a radical precursor (e.g., Umemoto's reagent), a CF₃ radical is generated under mild blue LED irradiation. This radical adds to a 2-vinyl phenol, triggering a redox-neutral cascade that generates the o-QM intermediate in situ. The o-QM then undergoes a multicomponent cyclization with sulfur ylides to form complex, trifluoromethylated 2,3-dihydrobenzofurans at room temperature.

Quantitative Data & Methodology Comparison

To aid in route selection, the following table summarizes the operational parameters, yields, and stereochemical outcomes of the discussed methodologies.

| Methodology | Catalyst / Ligand System | Key Substrates | Yield Range | Enantioselectivity (ee) | Reaction Conditions |

| Heck/Tsuji-Trost | Pd₂(dba)₃ / TY-Phos | o-Bromophenols, 1,3-Dienes | 70–95% | Up to 98% | 40 °C, DCM, 48–72 h |

| Carboiodination | Pd(TFA)₂ / XuPhos | Olefin-tethered Aryl Iodides | 65–92% | Up to 96% | 25 °C, Toluene, 24 h |

| Photoredox o-QM | Ru(bpy)₃Cl₂ / Light | 2-Vinyl Phenols, Umemoto's Reagent | 50–85% | N/A (Diastereoselective) | RT, Blue LEDs, CF₃CH₂OH |

Self-Validating Experimental Protocol

The following protocol details the enantioselective synthesis of chiral 2,3-dihydrobenzofurans via the Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction [5]. It is engineered with built-in analytical checkpoints to ensure the system is self-validating.

Objective: Construct a chiral 2,3-dihydrobenzofuran derivative from an o-bromophenol and a 1,3-diene. Materials: Pd₂(dba)₃·CHCl₃ (5 mol%), TY-Phos ligand (20 mol%), PhONa (2.0 equiv), o-bromophenol (0.1 mmol), 1,3-diene (5.0 equiv), anhydrous DCM (2 mL).

Step 1: Catalyst Pre-activation (Inert Atmosphere)

-

Action: In an oven-dried Schlenk tube, combine Pd₂(dba)₃·CHCl₃ and TY-Phos under a nitrogen atmosphere. Add 1 mL of anhydrous DCM and stir at room temperature for 30 minutes.

-

Causality: Pre-mixing allows the bidentate chiral TY-Phos ligand to displace the dba ligands. This forms the highly active, coordinatively unsaturated Pd(0)L* complex strictly required to initiate the oxidative addition cycle.

-

Validation Checkpoint 1: Visually monitor the solution. It must transition from a dark purple/black (characteristic of Pd-dba) to a clear yellow/orange hue, confirming the successful formation of the active Pd-TY-Phos complex.

Step 2: Substrate Addition and Cyclization

-

Action: Add PhONa, the o-bromophenol, and the 1,3-diene to the reaction mixture. Dilute with the remaining 1 mL of DCM. Seal the tube and stir at 40 °C for 48–72 hours.

-

Causality: PhONa acts as a mild base to deprotonate the phenol, setting up the intramolecular nucleophilic attack (Tsuji-Trost allylation) that follows the initial Heck-type migratory insertion of the diene.

-

Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting o-bromophenol spot and the emergence of a new, less polar UV-active spot validates that the cyclization cascade has occurred.

Step 3: Quenching and Purification

-

Action: Cool the mixture to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify the residue via flash column chromatography.

Step 4: Structural and Stereochemical Validation

-

Action: Analyze the purified product using ¹H NMR, ¹³C NMR, and Chiral HPLC.

-

Validation Checkpoint 3 (Structural): In the ¹H NMR spectrum, verify the presence of diastereotopic protons at the C-2 and C-3 positions of the dihydrobenzofuran ring. Due to their proximity to the oxygen atom and the newly formed chiral center, these protons will typically appear as distinct, strongly coupled multiplets between δ 3.0–5.0 ppm[1].

-

Validation Checkpoint 4 (Stereochemical): Determine the enantiomeric excess (ee) via Chiral Stationary Phase HPLC (e.g., using a Chiralcel OD-H column). Compare the retention times against a racemic standard synthesized using an achiral ligand (e.g., dppp) to validate the stereocontrol imparted by TY-Phos.

References

-

Tu, Y., Xu, B., Wang, Q., Dong, H., Zhang, Z.-M., & Zhang, J. (2023). "Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes." Journal of the American Chemical Society, 145(8), 4378-4383.[Link]

-

Zhang, Z.-M., Xu, B., Wu, L., Zhou, L., Ji, D., Liu, Y., Li, Z., & Zhang, J. (2019). "Palladium/XuPhos-Catalyzed Enantioselective Carboiodination of Olefin-Tethered Aryl Iodides." Journal of the American Chemical Society, 141(20), 8110-8115.[Link]

-

Zhou, F., Cheng, Y., Liu, X.-P., Chen, J.-R., & Xiao, W.-J. (2019). "A visible light photoredox catalyzed carbon radical-mediated generation of ortho-quinone methides for 2,3-dihydrobenzofuran synthesis." Chemical Communications, 55, 3117-3120.[Link]

-

Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). "Rh(III)-Catalyzed C–H Activation of N-Phenoxyacetamides Followed by Carbooxygenation of 1,3-Dienes." Organic Letters, 23(10), 3844-3849.[Link]

Sources

- 1. 5-Fluoro-2,3-dihydrobenzofuran|CAS 245762-35-0 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A visible light photoredox catalyzed carbon radical-mediated generation of ortho-quinone methides for 2,3-dihydrobenzofuran synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [organic-chemistry.org]

The Benzofuran Scaffold: A Technical Analysis of Biological Activity and Medicinal Potential

[1][2][3][4][5]

Executive Summary

The benzofuran moiety (benzo[b]furan) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, aromatic architecture allows for effective intercalation into DNA and hydrophobic interactions within enzyme binding pockets (e.g., kinases, tubulin).

This technical guide analyzes the pharmacophore's versatility, focusing on its dominant role in oncology (tubulin/kinase inhibition) and antimicrobial therapeutics. We provide field-proven synthetic protocols and mechanistic insights to support researchers in optimizing benzofuran derivatives for drug development.

Chemical Architecture & Structure-Activity Relationships (SAR)

The benzofuran core consists of a benzene ring fused to a furan ring.[1][2][3] Biological activity is heavily modulated by substitution patterns at the C2 and C3 positions, as well as the electronic nature of substituents on the benzene ring (C4–C7).

Core Numbering & SAR Logic

-

C2-Position: Critical for biological specificity.[2] Aryl substitutions here often mimic the B-ring of flavonoids or the distal ring of combretastatin A-4 (CA-4).

-

C3-Position: Substituents here (e.g., acyl, amide, or cyanovinyl groups) often improve metabolic stability and modulate solubility.

-

Benzene Ring (C4-C7): Electron-donating groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) at C5/C6 are essential for cytotoxicity, particularly in tubulin-targeting agents where they facilitate hydrogen bonding with residues like Cys241 or Val238 in

-tubulin.

Figure 1: Structural logic of the benzofuran scaffold detailing the functional roles of specific substitution sites.

Therapeutic Deep Dive: Oncology

The most potent application of benzofuran derivatives lies in cancer therapeutics. The mechanism of action (MoA) typically bifurcates into two pathways: Tubulin Polymerization Inhibition and Kinase Inhibition .

Tubulin Polymerization Inhibition

Benzofuran derivatives, particularly 2-aroylbenzofurans and 3-aroylbenzofurans, function as colchicine-site binders. They inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[4][5]

Key Mechanistic Insight:

The structural similarity between trimethoxy-substituted benzofurans and Combretastatin A-4 (CA-4) allows these molecules to occupy the hydrophobic pocket at the interface of

Comparative Potency Data: Table 1: Cytotoxicity (IC50) of select benzofuran derivatives vs. Standard Agents

| Compound | Substitution Pattern | Target Cell Line | IC50 ( | Mechanism |

| BNC105 | 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl) | HUVEC (Endothelial) | 0.08 | Tubulin inhibition / Vascular disruption |

| Compound 30a [1] | 2-(3,4,5-trimethoxyphenyl) | HepG2 (Liver) | 0.87 | G2/M Arrest |

| Compound 50g [1] | Benzofuran-2-carboxamide | A549 (Lung) | 0.57 | Mitotic spindle disruption |

| Doxorubicin | Standard Control | A549 | 0.45 - 0.90 | DNA Intercalation |

Kinase Inhibition (EGFR/VEGFR)

Beyond tubulin, benzofurans act as ATP-competitive inhibitors of receptor tyrosine kinases. The planar benzofuran ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain.

-

EGFR: Hybrids of benzofuran-chalcones have shown dual inhibition of EGFR-TK and tubulin.[6]

-

VEGFR-2: 2-substituted benzofurans inhibit angiogenesis by blocking VEGF signaling.

Figure 2: Dual Mechanism of Action (MoA) pathway for benzofuran derivatives targeting tubulin and kinase signaling.

Antimicrobial & Anti-inflammatory Activity[10][11][12][13][14][15][16][17]

Antimicrobial Spectrum

Natural benzofurans like Egonol and Ailanthoidol exhibit significant antimicrobial properties.

-

Antibacterial: 2-phenylbenzofurans (aza-analogs) show efficacy against Gram-positive bacteria (S. aureus). The mechanism often involves disruption of the bacterial cell membrane or inhibition of DNA gyrase.

-

Antifungal: Oxa-benzofurans generally outperform aza-analogs in antifungal assays (e.g., against Candida albicans), likely due to better penetration of the fungal cell wall.

Anti-inflammatory (NO/IL-6 Inhibition)

Benzofurans inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in LPS-stimulated macrophages. This is critical for conditions like septic shock or chronic inflammation.

-

Mechanism: Downregulation of iNOS and COX-2 expression via the NF-

B signaling pathway.

Experimental Protocol: Synthesis of 2-Arylbenzofurans

Field-Proven Insight: While the Rap-Stoermer condensation is classic, the Suzuki-Miyaura Cross-Coupling is preferred for medicinal chemistry due to its modularity, allowing rapid generation of SAR libraries at the C2 position.

Protocol: Palladium-Catalyzed C2-Arylation

Objective: Synthesis of 2-(4-methoxyphenyl)benzofuran from 2-benzofuranylboronic acid and 4-iodoanisole.

Reagents:

-

2-Benzofuranylboronic acid (1.2 equiv)

-

4-Iodoanisole (1.0 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol) and 2-benzofuranylboronic acid (1.2 mmol).

-

Solvation: Dissolve the solids in 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Activation: Add K

CO -

Catalysis: Add Pd(PPh

) -

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na

SO -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the characteristic C3-H singlet of the benzofuran ring around

6.9–7.1 ppm in -

Yield: Expected yield is 75–90%. Lower yields often indicate inefficient degassing (oxygen poisoning of catalyst).

References

-

El-Sayed, M. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[4][7] RSC Advances. Link

-

Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[8] RSC Advances. Link

-

Khan, A. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[2][9][10] Cancers (Basel).[10] Link

-

Kamal, A. et al. (2011). Synthesis and biological evaluation of 2-aroylbenzofuran derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Flynn, B. L. et al. (2002). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Reservoir of Benzofurans: A Technical Guide to Extraction, Biosynthesis, and Pharmacological Profiling

Introduction

Benzofurans are a privileged class of heterocyclic compounds characterized by a fused benzene and furan ring system. Ubiquitous in nature, they serve as vital secondary metabolites in plants and fungi, playing pivotal roles in defense mechanisms against pathogenic stress. For drug development professionals, the benzofuran scaffold is a highly versatile pharmacophore exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic properties. This whitepaper provides a rigorous examination of naturally occurring benzofurans, detailing their taxonomic distribution, validated isolation protocols, and mechanistic pathways.

Taxonomic Distribution and Chemotypic Diversity

Nature's library of benzofurans is predominantly localized within specific botanical families and marine-derived fungal strains. The structural complexity of these compounds often dictates their therapeutic utility. Higher plants, particularly the Asteraceae and Moraceae families, are primary reservoirs . In response to fungal infections or environmental stress, plants like Morus alba synthesize 2-arylbenzofurans known as moracins as phytoalexins . Similarly, marine-derived fungi such as Penicillium crustosum have recently emerged as prolific producers of novel benzofuran derivatives with potent antimicrobial profiles .

Table 1: Quantitative Summary of Key Natural Benzofurans and their Biological Activities

| Compound | Biological Source (Family) | Natural Source | Pharmacological Activity | Key Metric / Target |

| Moracin C & M | Moraceae | Morus alba (Mulberry) | Anti-inflammatory, Antioxidant | Upregulates HO-1 in microglia |

| Psoralen | Fabaceae | Psoralea corylifolia | Photosensitizer, Antineoplastic | >99% purity achievable via HSCCC |

| Angelicin | Fabaceae | Psoralea corylifolia | Anticancer | Induces apoptosis in SH-SY5Y cells |

| Euparin | Asteraceae | Eupatorium spp. | Antiviral, Anti-inflammatory | 5-acetyl-6-hydroxybenzofuran core |

| Ailanthoidol | Rutaceae | Zanthoxylum ailanthoides | Cytotoxic | Active against MOLT-3 leukemia |

Biosynthetic Origins: The Phenylpropanoid-Polyketide Convergence

Understanding the biosynthesis of benzofurans is critical for synthetic biology and biomimetic synthesis. In plants, the 2-arylbenzofuran skeleton is typically assembled via a convergence of the phenylpropanoid and polyketide pathways.

L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is subsequently hydroxylated and activated to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA (from the polyketide pathway) to form chalcone intermediates. Subsequent enzymatic oxidative cyclization yields the rigid benzofuran core.

Biosynthetic pathway of 2-arylbenzofurans via phenylpropanoid and polyketide convergence.

Validated Extraction and Isolation Methodologies

The isolation of benzofurans requires precision to prevent the degradation of sensitive functional groups (e.g., adjacent hydroxy and acetyl functionalities) . The following protocol details a self-validating, polarity-guided extraction system optimized for the recovery of psoralen and angelicin from Psoralea corylifolia, utilizing High-Speed Counter-Current Chromatography (HSCCC) to achieve >99% purity .

Protocol: High-Purity Isolation of Psoralen via HSCCC

Rationale: Traditional silica gel chromatography often leads to irreversible adsorption of active furanocoumarins. HSCCC eliminates solid support matrix effects, ensuring maximal recovery of the target benzofuran.

-

Defatting (Lipid Removal): Macerate 500 g of powdered Psoralea corylifolia seeds in 2 L of petroleum ether for 48 hours.

-

Causality: Petroleum ether selectively strips highly lipophilic waxes and fixed oils that would otherwise cause severe emulsion issues during liquid-liquid partitioning.

-

-

Primary Extraction: Subject the defatted biomass to Soxhlet extraction using 100% methanol for 12 hours. Concentrate the methanolic extract under reduced pressure to yield the crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with n-hexane, followed by ethyl acetate (EtOAc).

-

Causality: Benzofuran derivatives, being moderately polar, preferentially partition into the EtOAc fraction, leaving highly polar glycosides and tannins in the aqueous phase .

-

-

HSCCC Preparation: Prepare a two-phase solvent system consisting of n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

-

Chromatographic Separation: Dissolve 100 mg of the EtOAc fraction in the upper phase. Inject into the HSCCC apparatus. Elute with the lower phase at a flow rate of 2.0 mL/min, monitoring the effluent via UV detection at 254 nm.

-

Validation: Collect the primary peak fraction. Lyophilize to yield crystalline psoralen. Purity is self-validated via HPLC (>99%), and structural elucidation is definitively confirmed via 1H-NMR and 13C-NMR.

Step-by-step isolation workflow for natural benzofurans utilizing polarity-guided fractionation.

Pharmacological Mechanisms and Signaling Pathways

The clinical translation of benzofurans relies heavily on their ability to modulate specific intracellular signaling cascades.

Anti-inflammatory Modulations: Benzofurans extracted from Dalbergia odorifera and Morus alba (e.g., moracins) exhibit profound anti-inflammatory properties. Mechanistically, these compounds modulate neuroinflammation by upregulating heme oxygenase (HO)-1 in BV2 microglial cells, thereby conferring protective effects against glutamate-induced oxidative injury .

Antineoplastic and Apoptotic Signaling: Furocoumarins like angelicin have demonstrated significant efficacy in oncology. In human SH-SY5Y neuroblastoma cells, angelicin acts as a potent inducer of apoptosis . The mechanism involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This stress downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, ultimately triggering the Caspase-3 execution pathway.

Apoptotic signaling cascade induced by benzofuran derivatives in neuroblastoma cells.

Conclusion

The benzofuran scaffold remains a cornerstone of natural product chemistry and modern drug discovery. By employing rigorous, polarity-guided extraction techniques like HSCCC, researchers can efficiently isolate these bioactive secondary metabolites from complex botanical and fungal matrices. As our understanding of their biosynthetic origins and intracellular signaling mechanisms deepens, naturally occurring benzofurans will continue to serve as vital lead compounds for the development of targeted therapeutics.

References

-

Khatana, K., & Gupta, A. "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences. [Link]

-

"Natural source, bioactivity and synthesis of benzofuran derivatives." National Center for Biotechnology Information (PMC). [Link]

-

"Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds." National Center for Biotechnology Information (PMC).[Link]

An In-depth Technical Guide to 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic Acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structure, proposing a robust synthetic pathway, and contextualizing its potential biological activities, this document serves as a foundational resource for the exploration of this novel compound.

Introduction and IUPAC Nomenclature

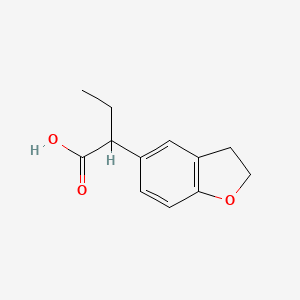

The compound of interest, 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid , is a carboxylic acid derivative featuring a 2,3-dihydro-1-benzofuran moiety. The nomenclature is derived from IUPAC rules, where the parent chain is a butanoic acid.[1][2][3] The numbering of this chain begins at the carboxylic acid carbon, and at the second carbon (C2), a 2,3-dihydro-1-benzofuran group is attached at its 5-position.

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5] These activities include anti-inflammatory, anticancer, and neuroprotective effects.[4] The addition of a 2-arylalkanoic acid side chain, a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a strong potential for therapeutic applications.

Below is the chemical structure of the title compound, which will be the focus of this guide.

Caption: Proposed synthetic workflow for 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid.

Detailed Experimental Protocol

The following is a hypothetical, yet experimentally sound, protocol for the synthesis of the title compound.

Step 1: Synthesis of 5-Bromo-2,3-dihydro-1-benzofuran

-

To a solution of 2,3-dihydro-1-benzofuran (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-2,3-dihydro-1-benzofuran.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In a reaction vessel, combine 5-bromo-2,3-dihydro-1-benzofuran (1.0 eq), a suitable butanoic acid derivative (e.g., a reformatsky reagent or a boron derivative) (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), and a suitable ligand such as PPh3 (0.1 eq). [6]2. Add a suitable solvent (e.g., toluene) and a base (e.g., K2CO3).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate and purify by column chromatography to obtain the ester of 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the ester from Step 2 in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid.

Spectroscopic Characterization

While experimental data for the title compound is not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm) for the protons on the benzene ring. A triplet around δ 4.5 ppm and a triplet around δ 3.2 ppm for the -OCH₂- and Ar-CH₂- protons of the dihydrofuran ring, respectively. A multiplet around δ 2.5-3.0 ppm for the methine proton of the butanoic acid chain. Signals for the ethyl group protons. A broad singlet above δ 10 ppm for the carboxylic acid proton. |

| ¹³C NMR | A signal around δ 175-180 ppm for the carboxylic acid carbon. Signals in the aromatic region (δ 110-160 ppm). Signals for the carbons of the dihydrofuran ring and the butanoic acid side chain. |

| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄O₃, MW = 206.24 g/mol ). |

Potential Biological Activity and Therapeutic Applications

The structural motifs within 2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid suggest several avenues for biological activity, making it a compelling target for drug discovery programs.

Anti-inflammatory and Analgesic Potential